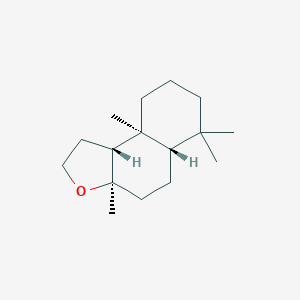

(-)-Ambroxide

説明

Research Significance within Natural Product Chemistry

The research significance of (-)-Ambroxide within natural product chemistry stems primarily from its origin and desirable olfactory characteristics. Initially isolated from ambergris, a rare and historically prized substance from the sperm whale, the compound's unique aroma profile drove scientific efforts to understand its chemical basis and find sustainable sources. ebi.ac.ukangelbiology.comresearchgate.net

Natural product chemistry research has focused on identifying the precursors and degradation pathways leading to this compound in nature. Ambrein (B1239030), a triterpenoid (B12794562) found in ambergris, undergoes oxidative degradation to produce odorous compounds like ambroxan and ambrinol, which are the main scent components of ambergris. semanticscholar.orgacademiapublishing.org

Furthermore, the identification of plant-based sources containing compounds structurally related to this compound or serving as potential starting materials for its synthesis has been a crucial area of study. Sclareol (B1681606), a diterpene alcohol found in clary sage (Salvia sclarea), has emerged as a major natural precursor for the semi-synthesis of ambroxide (B10790011). ebi.ac.ukfrontiersin.orggoogle.comresearchgate.netresearchgate.net Research has also explored other natural precursors like labdanolic acid and cis-abienol (B1683541) from tobacco. researchgate.netmdpi.comresearchgate.net

The study of the biosynthesis of sclareol and other related diterpenoids in plants is an active area of natural product chemistry, providing insights into the enzymatic pathways involved in their formation. ebi.ac.ukresearchgate.net This knowledge is valuable for potential biotechnological approaches to produce these precursors. ebi.ac.ukacs.org

Structure-activity relationship (SAR) studies on ambrox-type ambergris fragrances, including this compound and its analogs, are also significant within natural product chemistry. These studies aim to understand how the chemical structure influences the olfactory properties, guiding the design and synthesis of new fragrance ingredients with desired characteristics. researchgate.net

Evolution of Scientific Inquiry into Ambergris-Derived Compounds

The scientific inquiry into ambergris-derived compounds has evolved significantly over time, driven by the high value and scarcity of natural ambergris and later by conservation concerns regarding sperm whales. ebi.ac.ukangelbiology.comperfumerflavorist.com Historically, ambergris was used in ancient times for various purposes, including medicine, incense, and fragrances. academiapublishing.orgperfumerflavorist.comwisdomlib.org Early scientific interest focused on identifying the components responsible for its unique and long-lasting aroma.

A pivotal moment in this evolution was the identification of ambrein as a major constituent of ambergris. semanticscholar.orgacademiapublishing.org Subsequent research revealed that the characteristic odor develops as ambrein undergoes oxidative degradation due to environmental exposure. semanticscholar.orgacademiapublishing.org This understanding paved the way for the isolation and identification of key odorants, including this compound, in the mid-20th century. researchgate.net

Following the identification of this compound, scientific efforts turned towards its synthesis to provide a more reliable and sustainable source than natural ambergris. The first chemical synthesis of ambroxide from sclareol was reported in 1950. google.com This marked the beginning of extensive research into developing efficient and economically viable synthetic routes. google.commdpi.comichem.md

The evolution of inquiry has seen the development of various synthetic strategies from different natural product precursors. mdpi.comresearchgate.net Researchers have focused on improving reaction yields, exploring more environmentally friendly processes, and investigating one-pot synthesis methods. researchgate.netgoogle.comichem.md

More recently, the field has seen advancements in biotechnological approaches for producing this compound and its precursors. researchgate.netacs.org This includes the use of engineered microorganisms, such as yeast and bacteria, to produce sclareol or convert it into ambroxide precursors like ambradiol. frontiersin.orgacs.orgacs.org These efforts represent a shift towards green and sustainable production methods, reflecting the ongoing evolution of scientific inquiry in response to both scientific challenges and broader societal concerns. acs.org

The study of ambergris-derived compounds continues to evolve, with ongoing research into biosynthesis, novel synthetic routes, and the exploration of the structure-activity relationships of related molecules to create new fragrance compounds. researchgate.netresearchgate.netcolumbia.edu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUZOLGGMJZJO-LQKXBSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CCO3)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047113 | |

| Record name | (-)-Ambroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, White crystalline solid | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6790-58-5, 100679-85-4 | |

| Record name | (-)-Ambrox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006790585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100679854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Ambroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3aR-(3aα,5aβ,9aα,9bβ)]-dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD34B3O8M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K60YJF1E9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Origin and Biogenesis of Ambroxide

Formation from Ambrein (B1239030) through Natural Degradation Pathways

(-)-Ambroxide is primarily known as a degradation product of ambrein, a major constituent of ambergris. Ambergris is a waxy substance produced in the digestive system of sperm whales (Physeter macrocephalus). wikipedia.orgnih.gov While ambrein itself is largely odorless, its breakdown through natural processes yields a complex mixture of compounds, including the highly fragrant this compound. wikipedia.orgacs.orgnih.gov

Oxidative Processes of Ambrein

The transformation of ambrein into odorous compounds like this compound occurs through oxidative degradation. acs.orgnih.govmdpi.comresearchgate.net This process is facilitated by environmental factors such as exposure to seawater, air, and sunlight. mdpi.comsmolecule.comresearchgate.net Studies, including computational investigations, suggest that singlet oxygen (¹O₂) plays a role in the oxidation of ambrein. cuny.edu This oxidative cleavage of the ambrein molecule leads to the formation of a tetrahydrofuran (B95107) ring system, characteristic of ambroxides, along with other degradation products such as γ-dihydroionone. cuny.edu

The natural degradation of ambrein in the marine environment is a slow process that contributes to the development of the characteristic ambergris odor profile over time. nih.govsmolecule.com

Biosynthesis and Occurrence in Plant Species

While historically linked to ambergris, this compound and its precursors are also found in various plant species. This plant-based origin provides alternative, sustainable sources for this valuable compound.

Diterpenoid Precursors in Salvia sclarea (Clary Sage)

Salvia sclarea, commonly known as clary sage, is a significant botanical source for the production of compounds used in the synthesis of this compound. scentspiracy.comnih.govchalmers.se The key precursor found in clary sage is the bicyclic diterpene alcohol sclareol (B1681606). scentspiracy.comnih.govchalmers.sewikipedia.org

The biosynthesis of sclareol in Salvia sclarea involves a cascade of enzymatic reactions catalyzed by diterpene synthases (diTPSs). nih.govresearchgate.netnih.gov Specifically, the process involves class II and class I diterpene synthases. A class II diterpene synthase in S. sclarea initiates the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a general diterpene precursor, to form a cyclic intermediate. researchgate.netnih.gov This intermediate is then converted to sclareol by a class I diterpene synthase, sclareol synthase (SsScS). chalmers.seresearchgate.net The genes encoding these enzymes, such as labda-13-en-8-ol diphosphate synthase (LPPS) and sclareol synthase (SS), have been identified and studied. nih.gov

Sclareol serves as a crucial starting material for the semi-synthesis of this compound, involving oxidative degradation and subsequent reactions. nih.govacs.orgwikipedia.org

Identification in Other Botanical Sources

Beyond Salvia sclarea, this compound and related labdane-type diterpenoids have been identified in other plant species, indicating a broader natural distribution.

Cistus creticus (Cretan Rockrose): Cistus creticus is known to contain labdanolic acid, a diterpenoid that can serve as a precursor for the synthesis of ambrafuran (Ambrox™). mdpi.comnih.govbachari.gr Oxidative degradation of labdanolic acid can generate suitable synthons for this compound synthesis. mdpi.com The resin obtained from Cistus creticus contains oleoresins that are used in perfumery. bachari.gr

Drimys angustifolia: While primarily known for containing the sesquiterpenoid (-)-drimenol, Drimys angustifolia is mentioned in the context of natural plant product precursors for ambrafuran synthesis. mdpi.comdntb.gov.uanih.gov (-)-Drimenol itself is a sesquiterpenoid alcohol. mdpi.comnih.gov

Abies balsamea (Balsam Fir): Abies balsamea has been identified as a source of cis-abienol (B1683541), a labdane-related diterpenoid. researchgate.net Cis-abienol is recognized as a precursor for the semi-synthesis of amber compounds, including those related to ambroxide (B10790011). researchgate.net

Nicotiana tabacum (Tobacco): Tobacco plants, particularly during leaf curing, form amber-like compounds. researchgate.net Nicotiana tabacum contains the bicyclic diterpene Z-abienol, especially in certain oriental cultivars. researchgate.netsciengine.com Z-abienol is a labdane-related diterpenoid and is considered a precursor of important flavors and aromas, including those related to ambroxide. researchgate.netsciengine.com The biosynthesis of Z-abienol in N. tabacum involves specific enzymes like copalyl diphosphate synthase (NtCPS2) and NtABS. researchgate.net Sclareol biosynthesis genes from Salvia sclarea have also been successfully overexpressed in Nicotiana tabacum, leading to sclareol accumulation. nih.gov

Advanced Synthetic and Biocatalytic Strategies for Ambroxide and Its Analogues

Chemical Synthesis Methodologies

Chemical synthesis routes to (-)-Ambroxide involve the transformation of various precursors through a series of reactions, including oxidation, reduction, cyclization, and functional group interconversions.

Total Synthesis from Diverse Precursors

Total synthesis approaches to this compound have been developed from a range of starting materials, each offering distinct advantages and challenges.

Sclareol (B1681606), a labdane (B1241275) diterpenoid extracted from Salvia sclarea (clary sage), is the most widely used and industrially relevant precursor for the semi-synthesis of this compound due to its structural similarity. researchgate.netacs.orgnih.govnih.govwikipedia.orgresearchgate.netgoogle.com The traditional sclareol-based synthesis typically involves a three-step process: oxidative degradation of the sclareol side chain to yield sclareolide (B1681565), reduction of sclareolide to ambradiol, and acid-catalyzed cyclodehydration of ambradiol to produce this compound. researchgate.netnih.govwikipedia.orggoogle.com

(E,E)-Homofarnesol, a C16 terpene, has emerged as a promising precursor for the synthesis of this compound, particularly in conjunction with enzymatic cyclization. acs.orgnih.govresearchgate.net Chemical transformations can convert precursors like (E)-β-farnesene into (E,E)-homofarnesol. researchgate.net

Polyene cyclization of (E,E)-homofarnesol is a key strategy. While early enzymatic cyclization attempts using Squalene (B77637) Hopene Cyclase (SHC) from Alicyclobacillus acidocaldarius showed low conversion rates (3%), later studies with novel SHC from Zymomonas mobilis demonstrated significantly improved efficiency. acs.org Chemical methods for the catalytic asymmetric polyene cyclization of homofarnesol have also been developed using highly Brønsted-acidic catalysts, achieving high diastereoselectivity and enantioselectivity. nih.gov For example, a scalable catalytic asymmetric polyene cyclization of (3E,7E)-homofarnesol using a confined imidodiphosphorimidate catalyst in the presence of fluorinated alcohols yielded this compound with 92:8 d.r. and 95:5 e.r. nih.gov

Data on Homofarnesol Cyclization:

| Precursor | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |

| (E,E)-Homofarnesol | A. acidocaldarius SHC (early studies) | ~3 | Not specified | Not specified | acs.org |

| (E,E)-Homofarnesol | Zymomonas mobilis SHC (later studies) | >50 | Not specified | Not specified | acs.org |

| (3E,7E)-Homofarnesol | Imidodiphosphorimidate catalyst + fluoroalcohols | 52 | 92:8 | 95:5 | nih.gov |

Asymmetric synthesis routes to this compound utilize chiral starting materials to control the stereochemistry of the final product. (R)-Carvone, an economically feasible and readily available monocyclic terpene, has been explored as a chiral starting material. researchgate.netresearchgate.netnih.gov

Other labdane diterpenoids structurally related to sclareol have also been investigated as precursors for this compound synthesis.

cis-Abienol (B1683541): This labdane diterpenoid, found in Pinus strobus and Abies balsamea, can be converted to this compound. mdpi.comgoogle.com A two-step synthesis from cis-abienol involves ozonolysis to furnish ambradiol, followed by conversion to this compound using tosyl chloride in pyridine. mdpi.com cis-Abienol can also be transformed into 13,14,15,16-tetranor-8α,12-labdanediol, a precursor to this compound, through reductive ozonolysis of the side chain. google.com

β-Ionone, a C13 sesquiterpenoid derived from carotenoid degradation, has also been utilized in the synthesis of racemic Ambroxide (B10790011). nih.govmdpi.com A synthesis route from β-ionone involves selective hydrogenation to a β-ionone derivative, followed by conversion to monocyclonerolidol and then (E)-monocyclohomofarnesol. nih.govmdpi.com Subsequent reactions lead to the synthesis of racemic ambrafuran. nih.govmdpi.com Another approach starts from dihydro-β-ionone, which can be converted to (±)-trans-β-monocyclohomofarnesylic acid, a precursor for racemic this compound synthesis. google.com

Transformation of Other Labdane Diterpenoids (e.g., cis-Abienol, Labdanolic Acid)

Enantioselective and Diastereoselective Control in Catalytic Synthesis

Achieving high enantioselectivity and diastereoselectivity is crucial in the synthesis of this compound to ensure the production of the desired stereoisomer, which is primarily responsible for the characteristic ambergris scent. nih.govresearchgate.net Traditional synthetic routes often involve multiple steps and can produce mixtures of stereoisomers, requiring laborious separation. nih.gov

Recent research has explored catalytic asymmetric polyene cyclization as a route to this compound from precursors like (3E,7E)-homofarnesol. nih.gov This approach aims to construct multiple carbon-carbon and carbon-oxygen bonds and establish stereogenic centers in a single step with high control. nih.gov For example, the use of highly Brønsted-acidic and confined imidodiphosphorimidate catalysts in the presence of fluorinated alcohols has demonstrated the ability to achieve high diastereoselectivity and enantioselectivity in the cyclization of homofarnesol to this compound. nih.gov In one study, this method yielded this compound in 54% yield with excellent diastereomeric ratio (>20:1) and enantiomeric ratio (95:5). nih.gov This level of control, previously thought to be primarily achievable in enzyme-catalyzed reactions, highlights the potential of carefully designed chemical catalysts. nih.gov

Another strategy involves titanium(III)-catalyzed radical tandem cyclization of farnesol (B120207) derivatives, which has shown high diastereoselectivity in the synthesis of (±)-ambrox. researchgate.net While this specific example yields a racemic mixture, the diastereocontrol achieved in the cyclization step is notable. researchgate.net Enantioselective variants of Ti(III)-catalyzed cyclizations, often involving chiral epoxides and stereoselective epoxide opening, have also been investigated for related compounds, suggesting potential for enantioselective Ambroxide synthesis. researchgate.netcsic.es

Development of Environmentally Benign Chemical Syntheses (e.g., One-Pot Reactions, Heterogeneous Catalysis)

The traditional chemical synthesis of this compound from sclareol typically involves multiple steps, often utilizing expensive or toxic reagents, requiring elaborate operations, and generating significant waste. nih.govresearchgate.netlookchem.com This has driven the development of more environmentally friendly approaches.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages such as ease of separation and potential for catalyst recycling. While the provided search results specifically highlight homogeneous catalytic systems for enantioselective synthesis nih.gov, the broader push for environmentally benign methods in chemical synthesis suggests that research into heterogeneous catalysts for Ambroxide production from precursors like sclareol or homofarnesol is an active area. The conversion of ambradiol to ambroxide using catalysts such as zeolite, which can function as a heterogeneous catalyst, has been mentioned in the context of combining biotransformation with chemical cyclodehydration. acs.orgnih.govresearchgate.net

Biotechnological and Biocatalytic Production Routes

Biotechnological and biocatalytic approaches offer promising avenues for sustainable and environmentally friendly production of this compound, often utilizing renewable feedstocks and operating under milder conditions compared to traditional chemical synthesis. acs.orgnih.govnih.govchimia.chmdpi.com

Microbial Biotransformation of Precursors

Microbial biotransformation involves using whole microorganisms to convert precursor molecules into desired products. This can leverage the complex enzymatic machinery within the cell.

Conversion of Sclareol to Ambradiol by Fungi (e.g., Hyphozyma roseonigra, Cryptococcus albidus, Filobasidium magnum)

Sclareol, a labdane diterpene extracted from clary sage (Salvia sclarea), is a key precursor for the semi-synthesis of this compound. ebi.ac.ukresearchgate.netresearchgate.net Microbial conversion of sclareol to ambradiol is a crucial step in some bioproduction routes. acs.orgnih.govmdpi.comgoogle.com

Several fungal strains have been identified that can metabolize sclareol to ambroxide precursors. Hyphozyma roseonigra ATCC 20624 is one such fungus known to convert sclareol to ambradiol. acs.orgnih.govmdpi.comgoogle.com Studies on the biotransformation of sclareol by resting cells of H. roseonigra have explored the dynamic time course of the conversion and identified potential intermediates. nih.gov While the complete metabolic pathway remains under investigation, research suggests that ambradiol and sclareolide may be produced via different pathways in H. roseonigra. acs.orgnih.govnih.gov Proteomic analysis of H. roseonigra cultivated with sclareol has shown upregulation of enzymes like aldehyde dehydrogenases, suggesting their involvement in the metabolic process. acs.orgnih.gov

Cryptococcus albidus ATCC 20918 and Filobasidium magnum (B12768669) JD1025 have been reported to transform sclareol primarily to sclareolide, another precursor which can be subsequently converted to ambradiol. acs.orgnih.govgoogle.com Table 1 summarizes the products obtained from sclareol biotransformation by these fungi.

| Organism | Product |

| Hyphozyma roseonigra | Ambradiol |

| Cryptococcus albidus | Sclareolide |

| Filobasidium magnum | Sclareolide |

| Bensingtonia ciliata | Ambradiol |

Data compiled from references acs.orgnih.govgoogle.com.

Modular co-culture systems have been developed combining engineered yeast strains that produce sclareol with natural fungi like H. roseonigra to achieve ambradiol biosynthesis, which can then be chemically converted to ambroxide. acs.orgnih.gov

Microbial Degradation of Z-Abienol

Z-Abienol, a labdane diterpene found in tobacco leaves, is another potential precursor for ambroxide synthesis. researchgate.netresearchgate.netnih.gov Microbial degradation of Z-abienol can yield intermediates that can be converted to ambroxide precursors like sclareol. researchgate.netnih.govfrontiersin.org

A bacterial strain, Acinetobacter tjernbergiae LSC-2, isolated from tobacco leaves, has demonstrated the ability to degrade Z-abienol through microbial fermentation. researchgate.netnih.govfrontiersin.org Optimization studies for this biotransformation have investigated factors such as Z-abienol concentration, nitrogen source, pH, and temperature. researchgate.netnih.govfrontiersin.org Under optimized conditions (1 mg/mL Z-abienol, 0.5 mg/mL urea, pH 7, 30°C, 150 rpm over 4 days), A. tjernbergiae LSC-2 achieved a Z-abienol degradation efficiency of 69.3%. researchgate.netfrontiersin.org Metabolite analysis confirmed the biotransformation of Z-abienol into various intermediates, including sclareol, scalaral, and amberonne. researchgate.netfrontiersin.org This microbial degradation route provides a sustainable approach to obtaining ambroxide precursors from a different natural source. researchgate.netfrontiersin.org

Table 2: Optimized Conditions for Z-Abienol Degradation by Acinetobacter tjernbergiae LSC-2

| Parameter | Optimized Value |

| Z-Abienol Concentration | 1 mg/mL |

| Nitrogen Source | Urea |

| Urea Concentration | 0.5 mg/mL |

| pH | 7 |

| Temperature | 30°C |

| Duration | 4 days |

Data compiled from references researchgate.netfrontiersin.org.

Enzymatic Synthesis Utilizing Engineered Cyclases (e.g., Squalene-Hopene Cyclase Variants)

Enzymatic synthesis, particularly using engineered enzymes, offers high specificity and efficiency for complex chemical transformations. Squalene-hopene cyclases (SHCs) are a class of enzymes that naturally catalyze the cyclization of squalene to hopene. nih.govudg.edugoogle.comgoogle.com Research has focused on engineering these enzymes to cyclize alternative substrates, such as (E,E)-homofarnesol, to produce this compound. acs.orgnih.govnih.govchimia.chudg.edugoogle.comgoogle.comresearchgate.netresearchgate.netthieme-connect.comnih.gov

The enzymatic cyclization of (E,E)-homofarnesol to this compound in a single step is an attractive approach. acs.orgnih.gov Early studies with Alicyclobacillus acidocaldarius SHC (AaSHC) showed low conversion rates of homofarnesol. acs.orgnih.gov However, significant progress has been made through enzyme engineering. Novel SHCs, such as ZmoSHC1 from Zymomonas mobilis, have shown improved activity towards homofarnesol. acs.orgnih.gov

Further engineering of SHCs, including variants from A. acidocaldarius (AacSHC), has led to enzymes with significantly enhanced activity and stereoselectivity for this compound production from homofarnesol. chimia.chudg.edugoogle.comresearchgate.netthieme-connect.comnih.gov By tailoring the enzyme's active site and entrance tunnel, researchers have generated SHC variants with vastly improved catalytic performance, achieving a 397-fold improvement in one instance. udg.eduresearchgate.net These engineered cyclases can achieve high enantiomeric excess and diastereomeric excess in the cyclization reaction. nih.govnih.gov

The combination of chemically transforming fermentatively produced (E)-β-farnesene into (E,E)-homofarnesol and then using engineered SHCs for enzymatic cyclization provides a sustainable route for industrial-scale production of this compound. nih.govchimia.chresearchgate.netresearchgate.net This chemoenzymatic approach improves atom and step economy, leading to reduced waste and energy consumption compared to traditional synthesis from sclareol. chimia.chresearchgate.netresearchgate.net

Table 3: Examples of Engineered SHC Performance in this compound Production

| Enzyme Source / Variant | Substrate | Key Improvement | Productivity / Conversion | Reference |

| Wild-type AaSHC | (E,E)-Homofarnesol | Initial activity | Low conversion (3%) | acs.orgnih.gov |

| ZmoSHC1 (Z. mobilis) | (E,E)-Homofarnesol | >50-fold higher conversion vs. squalene | Not specified | acs.orgnih.gov |

| Engineered SHC variants | (E,E)-Homofarnesol | Up to tenfold improvement in activity over WT | Up to 12.2 g·L⁻¹·h⁻¹ with 188 g/L EEH | thieme-connect.com |

| Engineered AacSHC variants | (E,E)-Homofarnesol | 397-fold improved ambroxide synthase activity | Exceeded 10⁵ total turnovers with feeding | udg.eduresearchgate.net |

Data compiled from references acs.orgnih.govudg.eduthieme-connect.comresearchgate.net.

Further research continues to focus on optimizing enzyme activity, stability, and substrate channeling in engineered SHCs to enhance the efficiency and economic viability of enzymatic this compound production. udg.edu

Metabolic Engineering and Synthetic Biology Applications

Metabolic engineering and synthetic biology approaches are being increasingly applied to the production of this compound and its precursors, such as sclareol and ambradiol. These methods aim to engineer microorganisms to efficiently produce these complex molecules from renewable carbon sources like glucose and glycerol (B35011). The biosynthesis of this compound typically involves pathways originating from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce isoprenoid precursors. Engineering these pathways in host organisms like Escherichia coli and Saccharomyces cerevisiae is a central strategy. acs.orgnih.govnih.gov

While de novo biosynthesis of this compound from simple sugars has not yet been fully realized, significant progress has been made in the microbial production of key intermediates. acs.orgnih.gov Two primary bioproduction routes have been explored, utilizing sclareol and (E,E)-homofarnesol as key intermediates. acs.orgnih.gov

Construction of Artificial Microbial Consortia for Precursor Production

A notable example involves the production of (-)-ambradiol, a direct precursor of this compound, using a co-culture system. acs.orgfigshare.com In this approach, an engineered Saccharomyces cerevisiae strain is used as the upstream module to produce sclareol from glucose. acs.orgfigshare.com S. cerevisiae has been successfully engineered to achieve high sclareol titers by optimizing the plant-sourced sclareol synthetic pathway and rewiring central metabolism to enhance the supply of precursors and cofactors. chalmers.secas.cn For instance, one engineered S. cerevisiae strain (YN42) was reported to produce 357.3 mg/L of sclareol in shake flasks. acs.orgfigshare.com Another study achieved a sclareol titer of 11.4 g/L in S. cerevisiae through systematic metabolic engineering. chalmers.se

The downstream module in this consortium utilizes a natural sclareol-converting microorganism, such as Hyphozyma roseonigra ATCC 20624, which can transform sclareol into ambradiol. acs.orgfigshare.comelsevier.esresearchgate.net The metabolic pathway for this conversion in H. roseonigra is not yet fully understood, but its capability has been validated. acs.orgfigshare.comelsevier.esresearchgate.net By combining these two strains in an optimized co-culture system, researchers have achieved the production of ambradiol from glucose. acs.orgfigshare.com Optimization of factors like inoculation ratio, carbon source supplementation, and promotion of sclareol transmembrane transportation (e.g., by adding 2-hydroxypropyl-β-CD) have further improved ambradiol production in these consortia. acs.orgfigshare.com In one optimized co-culture system, up to 644.2 mg/L of ambradiol was produced from glucose. acs.orgfigshare.com

Another example of a modular co-culture system involves the production of sclareolide, another precursor to ambroxide, using engineered S. cerevisiae for de novo sclareol biosynthesis and Cryptococcus albidus ATCC 20918 for sclareol biotransformation to sclareolide. acs.orgnih.gov An engineered S. cerevisiae strain produced 536.2 mg/L of sclareol, and the co-culture system yielded 626.3 mg/L of sclareolide after optimization. acs.orgnih.gov

These artificial microbial consortia demonstrate the potential of dividing complex biosynthetic pathways between different organisms to overcome limitations associated with engineering a single host and to leverage the natural metabolic capabilities of different microbes.

Here is a table summarizing some findings on microbial production of sclareol and ambradiol:

| Organism | Compound Produced | Production (mg/L) | Starting Material | Reference |

| Saccharomyces cerevisiae | Sclareol | 357.3 | Glucose | acs.orgfigshare.com |

| Saccharomyces cerevisiae | Sclareol | 11400 | Glucose | chalmers.se |

| Saccharomyces cerevisiae + Hyphozyma roseonigra ATCC 20624 | Ambradiol | 644.2 | Glucose | acs.orgfigshare.com |

| Saccharomyces cerevisiae + Cryptococcus albidus ATCC 20918 | Sclareolide | 626.3 | Glucose | acs.orgnih.gov |

Challenges and Progress in De Novo Biosynthesis Pathways

De novo biosynthesis of this compound from simple carbon sources within a single microbial host is the ultimate goal for a fully sustainable process. While de novo biosynthesis of the related triterpenoid (B12794562) ambrein (B1239030) has been achieved in E. coli, S. cerevisiae, and Pichia pastoris, the titers remain relatively low (e.g., 105 mg/L in S. cerevisiae). acs.orgnih.govresearchgate.net The conversion of squalene to ambrein is often limited by the catalytic efficiency of the enzymes involved, such as terpene cyclases (TC) and squalene-hopene cyclases (SHC). acs.orgnih.govresearchgate.net Engineering these enzymes for improved substrate specificity and activity is an active area of research. acs.orgnih.gov

For this compound specifically, de novo biosynthesis from glucose or glycerol has not yet been fully accomplished. acs.orgnih.gov Current bioproduction routes are partial, relying on intermediates like sclareol or (E,E)-homofarnesol. acs.orgnih.gov The conversion of sclareol to ambradiol by natural fungi like H. roseonigra ATCC 20624 involves metabolic pathways that are not fully elucidated, presenting a challenge for engineering a complete de novo pathway in a single organism. acs.orgnih.govelsevier.esresearchgate.net

Progress in de novo biosynthesis pathways for ambroxide precursors includes the successful reconstruction of the sclareol biosynthetic pathway in engineered E. coli. mdpi.com This provides an alternative microbial route to sclareol, which can then be converted to this compound through subsequent steps, potentially involving enzymatic or chemical transformations. acs.orgnih.govmdpi.com

Another explored route involves using biosynthesized farnesene (B8742651), followed by chemical transformation and enzymatic cyclization to produce ambroxide. acs.orgnih.gov Engineered squalene-hopene cyclase enzymes have shown potential in cyclizing (E,E)-homofarnesol, a farnesene derivative, to produce this compound. researchgate.netgoogle.com While enzymatic cyclization of homofarnesol has been demonstrated, achieving high conversion rates and titers within a complete de novo pathway in a microbial host remains a challenge. google.com

Olfactory Perception and Receptor Interaction Studies of Ambroxide

Identification and Functional Characterization of Specific Human Odorant Receptors (e.g., OR7A17)

Research has identified OR7A17 as a specific human odorant receptor tuned to (-)-Ambroxide. researchgate.netnih.govnih.govachems.orgresearchgate.netebiotrade.comresearchgate.net This identification was made through screening a large panel of human olfactory receptors expressed in vitro. nih.govresearchgate.net The activation of OR7A17 by this compound has been quantified using reporter assays. nih.govresearchgate.net While other receptors showed some response, OR7A17 exhibited the most robust activation to this compound in screening studies. nih.gov

Analysis of Genetic and Functional Variations in Olfactory Receptors and their Phenotypic Correlates

Genetic variation within human olfactory receptors is substantial and can lead to alterations in receptor function and, consequently, olfactory perception. researchgate.netnih.govbiorxiv.org Analysis of genetic and functional variations in OR7A17 has revealed that non-functional alleles of this receptor are prevalent in human populations, particularly in East Asia. researchgate.netnih.govnih.govachems.orgresearchgate.netebiotrade.com Individuals possessing non-functional OR7A17 alleles can still detect this compound, but they perceive its scent as less pleasant compared to individuals with functional alleles. researchgate.netnih.govnih.govachems.orgresearchgate.netebiotrade.com This highlights a molecular mechanism influencing the perceived pleasantness of ambergris. researchgate.netnih.govnih.govachems.orgresearchgate.net Studies have shown that functional variation in a single olfactory receptor can impact the perception of its ligands. researchgate.net

Neurobiological Mechanisms Underlying this compound Perception

Odor perception begins with the binding of odorants to olfactory receptors on olfactory sensory neurons (OSNs) in the nasal epithelium. achems.org OSN axons project to the olfactory bulb, where they form glomeruli organized by receptor type. achems.orgjneurosci.org Odor information, represented by spatial-temporal activation patterns of glomeruli, is then relayed to various brain regions, including the olfactory cortex. achems.orgjneurosci.org While the precise neurobiological mechanisms specifically underlying this compound perception are part of this general olfactory pathway, the link between OR7A17 activation and the perception of pleasantness provides a specific molecular entry point into understanding its neural processing. researchgate.netnih.govnih.govachems.orgresearchgate.netebiotrade.com The unique scent profile of this compound is attributed to both its molecular structure and its interaction with specific receptors. evitachem.com

Psychophysical Studies on the Perceived Pleasantness and Olfactory Attributes

Psychophysical studies investigate the relationship between physical stimuli and sensory perception. For this compound, research has focused on its perceived pleasantness and other olfactory attributes. Studies involving individuals with varying OR7A17 functionality demonstrate a correlation between the presence of functional OR7A17 alleles and a higher perceived pleasantness of this compound. researchgate.netnih.govnih.govachems.orgresearchgate.netebiotrade.com This suggests that OR7A17 plays a significant role in the hedonic valence of this compound. The perception of odor pleasantness can be influenced by factors including odorant-receptor interactions and olfactory experiences. kyushu-u.ac.jp While culture plays a minimal role in the perception of odor pleasantness, individual variability is significant. researchgate.net

Comparative Olfactory Perception Studies (e.g., Nasal vs. Retronasal)

Odorants can be perceived via two primary routes: orthonasal (through the nostrils during inhalation) and retronasal (through the mouth and nasopharynx during exhalation, often associated with consuming food or beverages). researchgate.netnih.govbeerswithmandy.com Although both pathways deliver odorants to the same olfactory epithelium, the resulting sensation and perception can differ. researchgate.netnih.govgmedicine.de Generally, orthonasal perception is considered more sensitive, with lower detection thresholds and higher intensity ratings often reported compared to retronasal stimulation with the same odorant concentration. researchgate.netnih.govnih.gov This difference may be partly attributed to greater adsorption of odorants by nasopharyngeal mucus in the retronasal pathway. nih.gov While comparative studies specifically on this compound perception via these two routes were not prominently found in the search results, the general principles of orthonasal versus retronasal olfaction apply to the perception of volatile compounds like this compound. Retronasal olfaction is particularly important for flavor perception. researchgate.netbeerswithmandy.com

Biological Activities and Biomedical Research of Ambroxide

Investigation of Antioxidant Activity (e.g., Free Radical Scavenging)

Research has explored the potential antioxidant activity of (-)-Ambroxide. Antioxidant compounds play a crucial role in preventing oxidative stress by scavenging free radicals. researchgate.net Studies have investigated the ability of this compound to act as a free radical scavenger. One study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical trapping assay in vitro examined the antioxidant activity of this compound and its microbial biotransformation products. conicet.gov.artandfonline.comtandfonline.com The results indicated that this compound exhibited some activity in scavenging free radicals. conicet.gov.artandfonline.comtandfonline.com However, hydroxylation at specific positions (C-1 and C-3) of the ambroxide (B10790011) structure via microbial transformation did not enhance its antioxidant activity compared to the parent compound. conicet.gov.artandfonline.comtandfonline.com Another study mentioned that Ambroxide had significant antioxidant activity, protecting against oxidative damage in vitro and in vivo. angelbiology.com

A study investigating the essential oil from Curcumae Rhizoma and Sparganii Rhizoma , a traditional Chinese herb pair, identified Ambroxide as one of the components and assessed the antioxidant activity of the essential oil by its free radical scavenging ability. mdpi.com While this study focuses on the essential oil mixture, the presence of Ambroxide within it suggests its potential contribution to the observed antioxidant effects. mdpi.com

Exploration of Other Biological Activities of this compound and Related Norlabdane Derivatives (e.g., Antifeedant Properties)

Beyond antioxidant potential, other biological activities of this compound and related norlabdane derivatives have been investigated. Norlabdane diterpenes, as a class of compounds, have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. nih.govmdpi.com

Specific research on the antifeedant properties of norlabdane compounds has shown promising results. Studies have indicated that certain tetranorlabdane compounds, structurally related to ambroxide, exhibit significant antifeedant activity. For instance, 13,14,15,16-tetranorlabd-7-en-12,17-dial and 7-oxo-13,14,15,16-tetranorlabd-8(17)-en-12-al have demonstrated better antifeedant effects than reference drimane (B1240787) compounds like polygodial. anacec.md While this compound itself is a tetranorlabdane, the direct antifeedant activity of this compound specifically is less documented compared to these dial and oxo-aldehyde derivatives. However, the antifeedant properties observed in related norlabdane structures suggest a potential area for further investigation regarding this compound.

Furthermore, (-)-Ambrox has been reported to exhibit potential antimicrobial properties. cymitquimica.com This suggests a broader range of biological effects for this compound beyond its well-known fragrance attributes. cymitquimica.com

Microbial Biotransformation to Functionalized Derivatives with Modified Biological Profiles

Microbial biotransformation is a valuable technique for modifying organic compounds, offering a method to introduce functional groups regio- and stereoselectively, potentially leading to derivatives with altered or enhanced biological activities. conicet.gov.artandfonline.comtandfonline.comnih.gov Research has explored the microbial transformation of this compound using filamentous fungi to produce functionalized derivatives. conicet.gov.artandfonline.comtandfonline.com

Studies using Alternaria alternata and Cunninghamella sp. have shown that these fungi can functionalize this compound, specifically through oxidation of ring A. conicet.gov.artandfonline.comtandfonline.com This biotransformation yielded 1β-hydroxyambroxide and 3β-hydroxyambroxide. conicet.gov.artandfonline.comtandfonline.com

| Microorganism | Substrate | Biotransformation Products |

| Alternaria alternata | This compound | 1β-hydroxyambroxide, 3β-hydroxyambroxide |

| Cunninghamella sp. | This compound | 1β-hydroxyambroxide, 3β-hydroxyambroxide |

Evaluation of the antioxidant activity of these hydroxylated derivatives using the DPPH assay revealed that the hydroxylation at C-1 and C-3 did not significantly impact the free radical scavenging activity compared to the parent this compound. conicet.gov.artandfonline.comtandfonline.com However, microbial biotransformation holds potential for generating novel ambroxide derivatives that may exhibit different biological profiles, warranting further investigation into other potential activities of these functionalized compounds. nih.gov Microbial transformation can also be used to produce precursors to ambroxide, such as sclareol (B1681606) and ambradiol. nih.gov

Structure Activity Relationship Sar and Computational Studies of Ambroxide and Analogues

Impact of Chirality on Olfactory and Biological Activities

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a significant role in the olfactory properties of many compounds, including (-)-Ambroxide. This compound is the enantiomer primarily responsible for the desirable ambergris odor. Its enantiomer, (+)-Ambroxide, exhibits a different odor profile, often described as woody, and has a significantly higher odor threshold researchgate.net. This highlights the stereospecificity of olfactory receptors and their sensitivity to the precise three-dimensional arrangement of atoms in a molecule.

While the primary focus of Ambroxide (B10790011) is its olfactory use, some studies on related drimane-type sesquiterpenoids have indicated potential biological activities, such as antimicrobial and anti-acetylcholinesterase effects . The impact of chirality on these potential biological activities in Ambroxide analogues is an area of ongoing research, as stereochemistry can profoundly influence how a molecule interacts with biological targets.

Conformation-Activity Relationships in Norlabdane Oxides

This compound belongs to the class of norlabdane oxides, characterized by a tricyclic ether structure. The conformation, or the spatial arrangement of atoms that can be changed by rotation about single bonds, of these molecules is critical for their interaction with olfactory receptors. Studies on ambrox-type ambergris fragrances suggest that the accumulation of axial methyl groups in the tricyclic ether structure leads to stronger receptor affinity researchgate.netlookchem.comresearchgate.net.

The specific conformation of the furan (B31954) ring and its orientation relative to the decalin system in this compound are believed to be key determinants of its characteristic odor. The synthesis of amber-like compounds often emphasizes the crucial role of specific hydroxyl group conformations in precursor molecules to ensure the correct stereochemical configuration of the furan ring upon cyclization researchgate.net. Investigations into structurally related trienols and dienols have shown that acid-mediated cyclization can produce diastereoisomeric mixtures of norlabdane oxides with varying odoriferous properties, further emphasizing the importance of conformational control in synthesis and its impact on activity researchgate.net.

Elucidation of the Role of Specific Structural Moieties (e.g., Geminal Dimethyl Group) in Activity

Specific structural features within the this compound molecule contribute significantly to its olfactory properties. The tricyclic framework, the ether linkage, and the methyl substituents all play a role. Research on the SAR of ambrox-type fragrances has specifically investigated the impact of modifications to these moieties.

Other structural modifications, such as changes to the furan ring or the decalin system, also alter the olfactory profile. The precise arrangement of the methyl groups on the decalin ring system, particularly their axial or equatorial orientation, is understood to influence the molecule's fit into the olfactory receptor binding site.

Molecular Modeling and Chemoinformatic Approaches for Activity Prediction

Molecular modeling and chemoinformatics play an increasingly important role in understanding and predicting the activity of fragrance compounds like this compound and its analogues. Computational methods allow researchers to study the three-dimensional structure, electronic properties, and conformational flexibility of these molecules and how they might interact with olfactory receptors at a molecular level.

Computer-aided molecular modeling has been used to correlate the odoriferous activity of ambrox-related spirocyclic ethers with the steric accessibility of the ether oxygen atom researchgate.net. This suggests that the ability of the molecule to present certain features for interaction with the receptor is crucial.

Chemoinformatics, which involves the use of computational and informational techniques to address chemical problems, provides tools for analyzing large datasets of chemical structures and their associated activities e-bookshelf.denih.gov. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling aim to build predictive models that relate structural descriptors of molecules to their biological or olfactory activity e-bookshelf.denih.govlimes-institut-bonn.de. While predicting olfactory thresholds and qualities based solely on structure remains a complex challenge, chemoinformatic approaches, including machine learning techniques, are being explored to identify structural features associated with specific odor profiles and to screen potential new fragrance molecules nih.govmdpi.compublicationslist.orgneovarsity.org. These computational methods can help prioritize synthesis targets and guide the design of novel compounds with desired ambergris notes.

Table 1: Olfactory Properties of this compound and (+)-Ambroxide

| Compound | Chirality | Odor Description | Odor Threshold |

| This compound | Levorotatory (-) | Ambergris, Ambery, Woody, Piney, Cedar-like scentspiracy.com | Lower researchgate.net |

| (+)-Ambroxide | Dextrorotatory (+) | Woody researchgate.net | Higher researchgate.net |

Note: Odor thresholds are relative based on available research findings.

Table 2: Selected Compounds Related to Ambroxide SAR Studies

| Compound Name | Structural Class | Relevance to SAR |

| This compound | Norlabdane oxide | Primary ambergris odorant, benchmark for SAR studies. scentspiracy.comnih.gov |

| (+)-Ambroxide | Norlabdane oxide | Enantiomer with different odor profile and higher threshold. researchgate.net |

| 18-norambrox (diastereoisomers) | Norlabdane oxide analogue | Investigated for the role of methyl groups on odor. researchgate.netlookchem.comresearchgate.net |

| 19-norambrox (diastereoisomers) | Norlabdane oxide analogue | Investigated for the role of methyl groups on odor. researchgate.netlookchem.comresearchgate.net |

| 18,19-dinor-derivatives (dodecahydro-3a,9a-dimethylnaphtho[2,1-b]furans) | Norlabdane oxide analogue | Investigated for the role of methyl groups on odor. researchgate.netlookchem.comresearchgate.net |

| Sclareol (B1681606) | Labdane (B1241275) diterpenoid | Precursor for the synthesis of Ambroxide and analogues. scentspiracy.comwikipedia.orgresearchgate.netidsi.md |

| Norambreinolide | Labdane lactone | Oxidation product of sclareol, intermediate in Ambroxide synthesis. idsi.md |

| Drimane (B1240787) | Sesquiterpene | Basic skeleton related to some analogues studied. nih.govwikidata.org |

| Drimenin | Drimane sesquiterpenoid | Example of a drimane with potential bioactivity, structurally related. ru.ac.za |

| Bicyclohomofarnesal | Drimane-type sesquiterpene | Related compound with ambergris-like odor and bioactivity, synthesized from sclareolide (B1681565). |

Advanced Analytical Methodologies in Ambroxide Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Biotransformation Products

Spectroscopic methods provide invaluable information about the molecular structure of (-)-Ambroxide and related compounds. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to determine functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and its precursors and derivatives researchgate.netbmrb.iochegg.com. Both ¹H NMR and ¹³C NMR are routinely used to identify and characterize these compounds. ¹H NMR provides information on the types of protons present, their chemical environment, and their coupling interactions, which helps in mapping the hydrogen skeleton and determining the relative positions of substituents. ¹³C NMR provides information about the carbon skeleton, including the number of different carbon atoms and their hybridization states. Studies on the biotransformation of sclareol (B1681606) and ambrein (B1239030) often utilize NMR to confirm the structures of the resulting hydroxylated products, such as 1β-hydroxyambroxide and 3β-hydroxyambroxide conicet.gov.ar. Detailed NMR spectral data for this compound are available, including ¹H and ¹³C NMR spectra bmrb.iospectrabase.com.

Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of this compound and related compounds, aiding in their identification and structural confirmation researchgate.net. GC-MS is a particularly powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry (discussed further in Section 7.2) researchgate.netresearchgate.netresearchgate.net. Electrospray ionization mass spectrometry (ESI-MS), including high-resolution ESI-MS, has been used to analyze biotransformation products of this compound, providing accurate mass measurements that help determine the elemental composition of new compounds like 1β-hydroxyambroxide conicet.gov.ar. APCI-MS has also been used to confirm the presence of ambrein, a precursor to ambroxide (B10790011), in ambergris extracts, characterized by a base peak ion at m/z 411 corresponding to the loss of water from the protonated molecular ion tandfonline.com.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes researchgate.net. FTIR spectroscopy has been applied to the analysis of ambergris extracts, showing characteristic absorptions due to the functional groups of ambrein researchgate.nettandfonline.com. For biotransformation products of this compound, IR spectroscopy can confirm the introduction of new functional groups, such as the broad absorption band at 3424 cm⁻¹ observed for 1β-hydroxyambroxide, indicating the presence of a hydroxyl group conicet.gov.ar.

Raman Spectroscopy provides complementary information to IR spectroscopy, also probing molecular vibrations nih.gov. FT-Raman spectra of this compound are available nih.govthermofisher.com. While less commonly cited for structural elucidation of complex intermediates compared to NMR and MS, Raman spectroscopy can be useful for compound identification and characterization, particularly for solid samples.

Chromatographic Methods for Purity Assessment and Analysis of Complex Mixtures

Chromatographic techniques are indispensable for separating components in complex reaction mixtures, assessing the purity of synthesized or isolated this compound, and quantifying different compounds present.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds related to this compound researchgate.netresearchgate.netresearchgate.net. It is frequently employed to analyze the products of chemical synthesis and biotransformation of precursors like ambrein and Z-abienol researchgate.netresearchgate.neteartharxiv.orgnih.gov. GC-MS can identify and quantify various intermediates and by-products formed during these processes, such as sclareol, scalaral, and amberonne from Z-abienol biotransformation researchgate.netnih.gov. It is also used to confirm the presence of this compound in samples and assess its purity researchgate.netavantorsciences.com. GC-MS analysis of ambergris extracts, sometimes after derivatization, allows for the identification of ambrein and its oxidation products, including ambroxan (this compound) researchgate.netresearchgate.netresearchgate.net. Retention indices from GC analysis on different columns (e.g., non-polar HP-5MS and polar PEG-20M) are available for Ambroxide, aiding in its identification nist.govnist.gov.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating and analyzing a wide range of compounds, including less volatile or more polar substances that may not be suitable for GC google.com. HPLC is utilized for purity assessment of this compound, with certificates of analysis often reporting purity determined by HPLC selleck.co.jpselleckchem.com. It is also applied in the analysis of biotransformation mixtures and synthetic reaction products google.com. HPLC-MS, combining the separation power of HPLC with mass spectrometry, can be used for the direct analysis of complex mixtures, including perfume samples containing ambroxide mostwiedzy.pl. This hyphenated technique is valuable for identifying and quantifying components that might be present in low concentrations or are difficult to separate by other methods. Preparative HPLC or thin-layer chromatography (TLC) are often used in conjunction with spectroscopic methods to isolate and purify synthetic intermediates or biotransformation products before structural characterization conicet.gov.arpjps.pk.

Sustainability and Environmental Research in Ambroxide Production

Development of Sustainable Alternatives to Natural Ambergris Sourcing

Natural ambergris is a rare substance produced by sperm whales, posing ethical and environmental challenges due to the endangered status of these animals htfmarketintelligence.commarks-clerk.com. Consequently, the fragrance industry has largely shifted to using alternatives, with (-)-Ambroxide being the most appreciated substitute nih.govhtfmarketintelligence.com.

The primary sustainable source for this compound production has traditionally been sclareol (B1681606), a diterpene extracted from the plant Salvia sclarea, commonly known as clary sage scentspiracy.commarks-clerk.com. This semi-synthetic route involves the extraction of sclareol from the plant, followed by a series of chemical transformations to yield this compound marks-clerk.comacs.org. While this route provides an alternative to natural ambergris, challenges remain, such as the long growth cycle of clary sage and environmental issues associated with chemical waste from the synthesis process acs.org.

In recent years, biotechnology has opened new avenues for even more sustainable production of this compound. Two major approaches for green and sustainable production using biosynthesis have been explored: one based on sclareol bioconversion and another using (E,E)-homofarnesol as a precursor nih.govacs.org.

The sclareol-based biosynthetic route involves the microbial conversion of sclareol to ambradiol, a precursor to this compound acs.org. Engineered yeast strains capable of producing sclareol through fermentation have been developed, offering a potential shift from plant extraction to a more controlled and potentially higher-yielding fermentation process acs.orgacs.org. This biosynthesized sclareol can then be converted to ambradiol by natural fungi, followed by chemical cyclodehydration to produce this compound acs.org.

Another promising route utilizes bio-based farnesene (B8742651), produced through fermentation, as a starting material researchgate.netnih.gov. Farnesene is chemically transformed into (E,E)-homofarnesol, which is then enzymatically cyclized to yield this compound acs.orgresearchgate.net. This route is considered efficient, sustainable, and environmentally friendly, offering improved atom and step economy, reduced waste, and lower solvent and energy consumption compared to traditional sclareol-based chemical synthesis researchgate.net.

Sustainable Alternatives to Natural Ambergris

| Alternative Source | Description | Precursor to this compound? | Notes |

| Natural Ambergris | Secretion from sperm whales | Source of Ambroxide (B10790011) via degradation | Ethically and environmentally problematic, rare htfmarketintelligence.commarks-clerk.com |

| Salvia sclarea (Clary Sage) | Plant source of Sclareol | Yes (via semi-synthesis) | Traditional sustainable source, faces challenges with plant cultivation and chemical waste marks-clerk.comacs.org |

| Biosynthesis from Sclareol | Microbial conversion of sclareol (plant-extracted or fermented) to ambradiol | Yes | Explores microbial routes to reduce reliance on chemical steps acs.orgacs.org |

| Biosynthesis from Farnesene | Fermentation-based production of farnesene, converted to homofarnesol | Yes | Offers a potentially more efficient and environmentally friendly route researchgate.netnih.gov |

| Labdanum | Resin from Cistus ladaniferus (Rockrose) | No | Natural alternative with ambergris-like scent, but chemically different from Ambroxide marks-clerk.comblogspot.com |

| Ambrette Oil | Produced from ambrette seeds (Hibiscus abelmoschus) | No | Natural alternative with musky scent, chemically different from Ambroxide marks-clerk.com |

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being applied to the design of this compound synthetic routes to minimize environmental impact. The traditional semi-synthetic route from sclareol involves oxidation, reduction, and cyclization steps google.com. Research in this area has focused on developing more environmentally friendly reagents and catalysts for these transformations acs.org.

For instance, the oxidation of sclareol to sclareolide (B1681565), a key intermediate, traditionally used strong oxidants acs.org. Efforts have been made to find greener alternatives. Similarly, the reduction of sclareolide to ambradiol has explored the use of different catalysts. Manganese catalysts, for example, have been investigated as a more sustainable alternative to rare and potentially toxic ruthenium catalysts for the hydrogenation of sclareolide marks-clerk.com. Manganese is abundant, non-toxic, and has shown effectiveness in catalyzing this reaction under mild conditions while retaining the desired chirality marks-clerk.com.

The cyclodehydration of ambradiol to this compound can be catalyzed by acids or zeolites acs.org. The use of solid catalysts like zeolites aligns with green chemistry principles by potentially allowing for easier separation and recycling compared to homogeneous acid catalysts.

The development of one-pot synthesis methods for converting sclareol directly to this compound is another area where green chemistry is being applied. These methods aim to reduce the number of steps, minimize intermediate purification, and decrease waste generation google.comresearchgate.net. For example, a one-pot synthesis using hydrogen peroxide as the oxidant and a quaternary ammonium (B1175870) phosphomolybdate catalyst has been studied researchgate.net.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a significant aspect of green chemistry being applied to this compound production researchgate.netnih.gov. The enzymatic cyclization of (E,E)-homofarnesol using engineered Squalene (B77637) Hopene Cyclase is a prime example of this, offering a highly selective and efficient route under mild conditions researchgate.netnih.gov. This biocatalytic approach contributes to reduced energy consumption and minimized formation of unwanted byproducts researchgate.net.

Green Chemistry Principles in this compound Synthesis

| Principle Applied | Example in this compound Production | Environmental Benefit |

| Prevention of Waste | Development of one-pot synthesis methods google.comresearchgate.net | Reduces the amount of waste generated during synthesis. |

| Atom Economy | Synthesis routes from farnesene/homofarnesol researchgate.netnih.gov | Maximizes the incorporation of materials into the final product. |

| Less Hazardous Chemical Syntheses | Exploration of milder oxidants and catalysts marks-clerk.comacs.org | Reduces the use and generation of toxic substances. |

| Design for Energy Efficiency | Biocatalytic reactions at milder temperatures and pressures researchgate.net | Lowers energy requirements for the process. |

| Use of Renewable Feedstocks | Utilizing sclareol from plants or farnesene/sclareol from fermentation marks-clerk.comacs.orgresearchgate.net | Reduces reliance on finite petrochemical resources. |

| Catalysis | Development and use of efficient and selective catalysts (e.g., manganese catalysts, enzymes) marks-clerk.comresearchgate.net | Improves reaction efficiency and reduces waste from side reactions. |

Life Cycle Assessment of Various Production Methodologies

Studies comparing the LCA of traditional chemical synthesis routes from sclareol with newer biotechnological approaches highlight the environmental benefits of the latter. For example, Givaudan's biotechnologically derived Ambrofix®, produced via fermentation of sugarcane-derived feedstocks, has been reported to reduce the carbon footprint by up to 99% compared to traditional Ambrox® production scentspiracy.com. This significant reduction is attributed to the renewable nature of the feedstock and the milder conditions and reduced energy requirements of the fermentation and enzymatic conversion processes researchgate.netscentspiracy.com.

While detailed comparative LCA data across all potential production routes (e.g., different chemical synthesis variations, microbial co-cultures, enzymatic routes) may not be extensively published in the readily available literature, the general consensus points towards biotechnological routes offering significant environmental advantages over traditional chemical synthesis, primarily due to the use of renewable feedstocks and milder reaction conditions researchgate.netnih.govscentspiracy.com.

Key factors assessed in an LCA of this compound production would include:

Raw Material Acquisition: Environmental impact of cultivating and harvesting Salvia sclarea or sugarcane, or producing other feedstocks.

Processing/Synthesis: Energy and resource consumption, chemical usage, emissions, and waste generation during chemical synthesis or fermentation and biocatalysis.

Transportation: Environmental impact of transporting raw materials, intermediates, and the final product.

End-of-Life: Biodegradability and potential environmental fate of this compound and any byproducts.

The application of LCA helps identify environmental hotspots in the production process and guides the development of more sustainable manufacturing strategies.

Future Research Directions and Unresolved Challenges in Ambroxide Science

Optimization and Enhancement of Biocatalytic Production Efficiency

Biocatalysis offers a promising green and sustainable route for (-)-Ambroxide production, particularly from precursors like sclareol (B1681606) and (E,E)-homofarnesol nih.govacs.org. However, optimizing the efficiency and scalability of these biocatalytic processes presents several challenges. One key area is the improvement of enzyme activity and substrate specificity. For instance, studies have focused on engineering enzymes like squalene-hopene cyclase (SHC) to enhance their catalytic performance towards substrates like (E,E)-homofarnesol for this compound synthesis nih.govthieme-connect.de. Despite progress in creating SHC variants with improved activity, challenges remain, such as terpene-induced inactivation of membrane-bound SHC in vivo nih.gov.

Further research is needed to develop more robust and efficient biocatalysts, potentially through directed evolution or rational enzyme design thieme-connect.deresearchgate.net. Optimizing reaction conditions, including substrate concentration and the management of potential inhibitors or by-products, is also crucial for achieving higher productivities and yields on an industrial scale thieme-connect.degoogle.com. The development of cost-effective and highly pure precursors, such as (E,E)-homofarnesol, also remains a challenge for large-scale biocatalytic production google.com.

Table 1: Examples of Microorganisms Metabolizing Sclareol to Ambroxide (B10790011) Precursors

| Microorganism | Precursor Metabolized | Product Formed |

| Cryptococcus albidus ATCC 20918 | Sclareol | Sclareolide (B1681565) |

| Filobasidium magnum (B12768669) JD1025 | Sclareol | Sclareolide |

| Bensingtonia ciliata ATCC 20919 | Sclareol | Ambradiol |

| Hyphozyma roseonigra ATCC 20624 | Sclareol | Ambradiol |

Note: The metabolic pathways in these microorganisms are not yet fully elucidated. acs.orgresearchgate.net

Deeper Understanding of Olfactory Receptor Ligand Binding and Signal Transduction

Despite its widespread use as a fragrance ingredient, the detailed molecular mechanisms by which this compound interacts with human olfactory receptors are not fully understood genominfo.orgkoreascience.kr. Olfactory receptors are G protein-coupled receptors (GPCRs), and while progress has been made in determining the structures of some GPCRs, the three-dimensional structures of olfactory receptors have been challenging to elucidate genominfo.orgkoreascience.krnih.gov. This lack of structural information hinders a complete understanding of how odorant molecules like this compound bind to these receptors and trigger signal transduction pathways genominfo.orgkoreascience.krnih.gov.

Recent research has identified OR7A17 as an odorant receptor tuned to this compound, and studies are exploring the link between genetic variations in this receptor and individual differences in ambroxide perception researchgate.netresearchgate.netnih.gov. Future research should focus on determining the high-resolution structures of this compound-bound olfactory receptors using techniques like cryo-electron microscopy and employing computational methods such as molecular dynamics simulations to gain insights into the binding poses, interactions, and conformational changes that lead to receptor activation nih.gov. A deeper understanding of these interactions could pave the way for the rational design of novel molecules with tailored olfactory properties.

Discovery and Characterization of Novel Biological Activities

While primarily known for its olfactory properties, there is limited but emerging evidence suggesting that this compound and related tetranorlabdane compounds may possess other biological activities anacec.md. For instance, some studies have explored the potential antibacterial or antioxidant activities of ambroxide or its derivatives, although results regarding antioxidant activity have been mixed ebi.ac.ukconicet.gov.ar.

Future research could systematically investigate a wider range of potential biological activities for this compound and its analogues. This could include exploring activities relevant to its presence in ambergris, such as potential roles in the marine environment or interactions with biological systems beyond olfaction. Identifying novel biological activities could open up new applications for this compound and its derivatives in fields such as pharmaceuticals or functional ingredients.

Rational Design and Synthesis of Advanced Analogues with Tailored Properties

The ability to rationally design and synthesize analogues of this compound with specific desired properties is a significant area for future research udg.educolumbia.edu. This could involve modifying the chemical structure of this compound to enhance its odor profile, improve its stability, alter its volatility, or introduce or enhance other biological activities identified in future studies.

Designing analogues requires a strong understanding of structure-activity relationships, both in terms of olfactory perception and any other relevant biological functions researchgate.net. High-throughput screening methods, computational modeling, and advanced synthetic chemistry techniques will be crucial in this endeavor columbia.eduresearchgate.net. The goal is to create a library of ambroxide-like compounds with a range of tailored properties for various applications, moving beyond the current focus primarily on its use as a fragrance ingredient.

Table 2: Potential Areas for Tailoring this compound Analogue Properties

| Property | Potential Modifications |

| Odor Profile | Altering functional groups, stereochemistry, or carbon skeleton |

| Stability | Introducing functional groups resistant to degradation |